molecular formula C25H26N4O3S2 B2613760 4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 894997-92-3

4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2613760
CAS No.: 894997-92-3
M. Wt: 494.63
InChI Key: RDZVRRBMVJAEQL-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural motifs to the target chemical have been synthesized and characterized for their unique properties. For instance, studies have focused on synthesizing new complexes and investigating their fluorescence properties and anticancer activity. Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes with similar thiazole derivatives, exploring their structural properties and potential anticancer activities against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Anticancer Activity

The search for novel anticancer agents has led to the exploration of thiazole derivatives as potential therapeutic options. Research into the synthesis and evaluation of thiazole and pyridine compounds has shown promise in developing selective inhibitors for specific cancer targets. For example, R. Borzilleri et al. (2006) discovered and evaluated a series of substituted benzamides as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant potential in cancer treatment (Borzilleri et al., 2006).

Antimicrobial and Antifungal Applications

Compounds with structural similarities to the target chemical have also been investigated for their antimicrobial and antifungal activities. Studies have synthesized and tested various sulfonamide and thiazole derivatives, finding some compounds effective against Gram-positive and Gram-negative bacteria as well as Candida albicans fungi. I. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating significant antimicrobial and antifungal activities (Sych et al., 2019).

Molecular Docking and Computational Studies

Further research into thiazole derivatives includes computational studies and molecular docking to explore their potential as drug candidates for various diseases, including COVID-19. Asmaa M. Fahim and Eman H. I. Ismael (2021) investigated antimalarial sulfonamides for their potential utility as COVID-19 drugs, utilizing computational calculations and molecular docking studies to assess their efficacy (Fahim & Ismael, 2021).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-4-28(5-2)34(31,32)21-13-11-20(12-14-21)24(30)29(17-19-9-7-15-26-16-19)25-27-23-18(3)8-6-10-22(23)33-25/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZVRRBMVJAEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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